molecular formula C23H17Cl2FN2O2 B2783463 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-38-8

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Numéro de catalogue: B2783463
Numéro CAS: 317833-38-8
Poids moléculaire: 443.3
Clé InChI: LFTYTOOUFCVVQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H17Cl2FN2O2 and its molecular weight is 443.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound with the molecular formula C23H17Cl2FN2O2. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer research. The following sections will delve into its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H17Cl2FN2O2
Molar Mass443.3 g/mol
CAS Number317833-38-8
PurityTypically ≥ 95%

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation: These compounds often inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Specific Kinases: Some studies suggest that quinoxaline derivatives can act as inhibitors for specific kinases involved in cancer progression, thereby limiting tumor growth.

Anticancer Effects

Recent studies have focused on the compound's effects on various cancer cell lines, including breast cancer (MCF7) and normal breast epithelial cells (MCF10A).

  • Cell Viability Studies: In vitro assays demonstrated that at a concentration of 50 µM, the compound significantly reduced MCF7 cell viability while showing minimal toxicity to MCF10A cells. This selectivity is crucial for developing safer cancer therapies that minimize harm to healthy tissue .
  • Combination Therapies: The compound has been tested in combination with Doxorubicin, a standard chemotherapeutic agent. Results indicated that it could enhance the cytotoxic effects on MCF7 cells while preserving the viability of MCF10A cells, suggesting a potential for combination therapy strategies .

Case Studies

  • Study on MCF7 and MCF10A Cells:
    • Objective: To evaluate the cytotoxicity of the compound compared to Doxorubicin.
    • Findings: After 48 hours of treatment, the compound reduced MCF7 cell viability by approximately 40% compared to untreated controls while maintaining a reduction in toxicity towards MCF10A cells .
  • Molecular Docking Studies:
    • Researchers conducted molecular docking studies to predict the binding affinity of the compound to various targets involved in cancer pathways. These studies revealed strong interactions with proteins associated with cell growth and survival pathways, further supporting its potential as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been investigated for its anticancer properties . Research indicates that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer proliferation and survival.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of quinoxaline derivatives found that certain modifications to the structure of 1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one enhanced its potency against cancer cells. The compound was shown to induce apoptosis in MCF7 breast cancer cells while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance efficacy and selectivity.

Binding Affinity Analysis

The binding interactions between this compound and target proteins were analyzed using computational methods. Results indicated strong interactions with DNA topoisomerase II, a common target for anticancer agents, suggesting that this compound could interfere with DNA replication in cancer cells .

Pharmacological Studies

In addition to anticancer activity, this compound has been evaluated for other pharmacological effects, including anti-inflammatory and analgesic properties. Research has shown that quinoxaline derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or chronic pain.

Anti-inflammatory Effects

Experimental models demonstrated that this compound significantly reduced markers of inflammation in vitro and in vivo. This suggests potential use in the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring have been linked to enhanced biological activity.

Data Table: Structure-Activity Relationship

Modification PositionChange MadeEffect on Activity
2Introduction of fluorine atomIncreased potency
4Addition of a benzoyl groupEnhanced selectivity
3Methyl substitutionImproved solubility

This table summarizes how different modifications impact the biological activity of the compound, guiding future synthetic efforts.

Propriétés

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-17-18(24)5-4-6-19(17)25)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(26)12-10-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTYTOOUFCVVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.